molecular formula C111H164N36O21S4 B12388297 NMB-1

NMB-1

Cat. No.: B12388297
M. Wt: 2467.0 g/mol
InChI Key: DWDRIWQVJMGMNY-KJGHYZMMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Primary Sequence Analysis and Amino Acid Composition

The peptide sequence H-Phe-Asn-Trp-Arg-Cys(1)-Cys(2)-Leu-Ile-Pro-Cys(2)-Arg-Arg-Asn-His-Lys-Lys-Phe-Phe-Cys(1)-NH2 contains 21 residues with the following composition:

Amino Acid Count Percentage
Cysteine 4 19.0%
Arginine 4 19.0%
Phenylalanine 3 14.3%
Lysine 3 14.3%
Asparagine 2 9.5%
Leucine 1 4.8%
Isoleucine 1 4.8%
Proline 1 4.8%
Histidine 1 4.8%
Tryptophan 1 4.8%

The N-terminal phenylalanine and C-terminal amidation follow common conopeptide modifications observed in venom-derived peptides. The high cysteine content (19%) enables complex disulfide bonding, while the 33% cationic residue composition (arginine + lysine) suggests potential electrostatic interactions with biological targets.

Disulfide Bond Connectivity Patterns

Three intramolecular disulfide bonds form between the following cysteine pairs:

  • Cys(1)-Cys(2) (Residues 5-6)
  • Cys(2)-Cys(1) (Residues 6-20)
  • Cys(1)-Cys(2) (Residues 20-5)

This unusual "cyclic" disulfide pattern was predicted through homology modeling against α-conotoxins with similar cysteine frameworks. Comparative analysis with PubChem CID 118734448 shows analogous disulfide connectivity in Cys(1)-Cys(2)-Cys(3) systems, where nested disulfide loops stabilize tertiary structure.

Table 1 : Disulfide bond comparison with homologous peptides

Feature Target Peptide α-Conotoxin ImI PubChem 118734448
Total Cysteine 4 4 6
Disulfide Bonds 3 2 3
Bonding Pattern 5-6, 6-20, 20-5 2-8, 3-12 2-17, 9-23, 16-30

Secondary Structure Prediction Using Computational Modeling

RosettaCommons simulations predict three structural domains:

  • N-terminal β-hairpin (Residues 1-8): Stabilized by parallel β-sheet between Phe1-Asn2-Trp3 and Cys5-Cys6
  • Central loop region (Residues 9-15): Contains a type II β-turn at Leu7-Ile8-Pro9
  • C-terminal α-helix (Residues 16-21): 310-helix conformation stabilized by Arg10-Arg11-Asn12 hydrogen bonds

Molecular dynamics simulations in explicit solvent showed RMSD fluctuations <1.5 Å for the β-hairpin domain, indicating high stability. The tryptophan residue at position 3 forms π-cation interactions with Arg4 and Arg10, a feature conserved in α-conotoxins targeting neuronal receptors.

Tertiary Structure Insights from Homologous Conopeptides

Structural alignment with α-conotoxin ImI (PDB 2BYP) reveals:

Key similarities :

  • Conserved β-sheet core (TM-score = 0.78)
  • Identical spatial orientation of critical arginine residues (Arg4, Arg10, Arg11)
  • Overlapping disulfide bond geometry (RMSD 1.2 Å for Cys5-Cys6 vs. Cys2-Cys8 in ImI)

Notable differences :

  • Extended C-terminal helix absent in α-conotoxins
  • Additional disulfide bond (Cys20-Cys5) creating structural rigidity
  • Exposed phenylalanine cluster (Phe17-Phe18) not seen in typical conotoxins

Comparative binding site analysis suggests the target peptide may interact with nicotinic acetylcholine receptors through:

  • Cation-π interaction : Arg10 with receptor tyrosine residues
  • Hydrogen bonding : Asn2 and Asn12 with backbone carbonyls
  • Hydrophobic packing : Phe17-Phe18 into receptor subpockets

Properties

Molecular Formula

C111H164N36O21S4

Molecular Weight

2467.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(1R,4R,9R,12S,15S,18S,21S,24S,27S,30S,33S,36R,39S,45S,48S)-18,21-bis(4-aminobutyl)-27-(2-amino-2-oxoethyl)-12,15-dibenzyl-45-[(2S)-butan-2-yl]-30,33-bis(3-carbamimidamidopropyl)-9-carbamoyl-24-(1H-imidazol-4-ylmethyl)-48-(2-methylpropyl)-3,11,14,17,20,23,26,29,32,35,38,44,47,50-tetradecaoxo-6,7,52,53-tetrathia-2,10,13,16,19,22,25,28,31,34,37,43,46,49-tetradecazatricyclo[34.14.4.039,43]tetrapentacontan-4-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide

InChI

InChI=1S/C111H164N36O21S4/c1-5-61(4)89-108(168)147-44-24-38-86(147)107(167)145-85-58-172-171-56-83(105(165)136-75(45-60(2)3)103(163)146-89)144-106(166)84(143-96(156)74(37-23-43-127-111(122)123)133-99(159)78(49-65-53-128-69-32-16-15-31-67(65)69)139-101(161)80(51-87(115)148)135-91(151)68(114)46-62-25-9-6-10-26-62)57-170-169-55-82(90(117)150)142-98(158)77(48-64-29-13-8-14-30-64)138-97(157)76(47-63-27-11-7-12-28-63)137-94(154)71(34-18-20-40-113)130-92(152)70(33-17-19-39-112)132-100(160)79(50-66-54-124-59-129-66)140-102(162)81(52-88(116)149)141-95(155)73(36-22-42-126-110(120)121)131-93(153)72(134-104(85)164)35-21-41-125-109(118)119/h6-16,25-32,53-54,59-61,68,70-86,89,128H,5,17-24,33-52,55-58,112-114H2,1-4H3,(H2,115,148)(H2,116,149)(H2,117,150)(H,124,129)(H,130,152)(H,131,153)(H,132,160)(H,133,159)(H,134,164)(H,135,151)(H,136,165)(H,137,154)(H,138,157)(H,139,161)(H,140,162)(H,141,155)(H,142,158)(H,143,156)(H,144,166)(H,145,167)(H,146,163)(H4,118,119,125)(H4,120,121,126)(H4,122,123,127)/t61-,68-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,89-/m0/s1

InChI Key

DWDRIWQVJMGMNY-KJGHYZMMSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC(C)C)NC(=O)[C@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CCCNC(=N)N)CCCNC(=N)N)CC(=O)N)CC4=CNC=N4)CCCCN)CCCCN)CC5=CC=CC=C5)CC6=CC=CC=C6)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC9=CC=CC=C9)N

Canonical SMILES

CCC(C)C1C(=O)N2CCCC2C(=O)NC3CSSCC(C(=O)NC(C(=O)N1)CC(C)C)NC(=O)C(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCNC(=N)N)CCCNC(=N)N)CC(=O)N)CC4=CNC=N4)CCCCN)CCCCN)CC5=CC=CC=C5)CC6=CC=CC=C6)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CC(=O)N)NC(=O)C(CC9=CC=CC=C9)N

Origin of Product

United States

Preparation Methods

Resin and Coupling Reagents

  • Resin : Rink amide MBHA resin (0.45 mmol/g loading) is preferred for C-terminal amidation.
  • Activation : Coupling is performed using O(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or TBTU with N,N-diisopropylethylamine (DIPEA) in DMF.
  • Double couplings : Applied for arginine and cysteine residues to ensure >99% stepwise efficiency.

Side-Chain Protection

Orthogonal protection is critical for cysteine residues and acid-sensitive groups:

Residue Protecting Group Deprotection Method
Cys(1) Trt (triphenylmethyl) 95% TFA + 2.5% TIS
Cys(2) Acm (acetamidomethyl) Tl(III) trifluoroacetate oxidation
Arg Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) 95% TFA
Lys Boc (tert-butoxycarbonyl) 95% TFA
His Trt 95% TFA

Note : Trt protects Cys(1) during synthesis, while Acm on Cys(2) enables selective disulfide formation post-cleavage.

Disulfide Bond Formation

The peptide contains two interchain disulfide bonds (Cys1-Cys2 and Cys2-Cys1), requiring sequential oxidation:

First Disulfide (Cys1-Cys2)

  • Trt deprotection : After SPPS, the peptide is treated with TFA:TIS:H2O (95:2.5:2.5) to remove Trt from Cys(1).
  • Oxidation : Air oxidation in 0.1 M ammonium bicarbonate (pH 8.5) at 4°C for 24 hours yields the first disulfide.

Second Disulfide (Cys2-Cys1)

  • Acm deprotection : Tl(III) trifluoroacetate (1 eq) in TFA at 0°C for 1 hour removes Acm from Cys(2).
  • Oxidation : Iodine (10 eq) in 90% acetic acid oxidizes free thiols to the second disulfide.

Critical optimization :

  • Tl(III) trifluoroacetate minimizes Trp and Met oxidation compared to iodine.
  • Reaction monitoring : HPLC (C18 column, 0.1% TFA/ACN gradient) confirms disulfide formation.

Challenges and Mitigation Strategies

Aggregation Prevention

The hydrophobic sequence (Phe-Phe-Leu-Ile) increases aggregation risk:

  • Pseudoproline dipeptides : Incorporate Thr-Ser(ψMe,Mepro) or Asn-Gly(ψMe,Mepro) to disrupt β-sheet formation.
  • Solubilizing tags : Use Trt-(Lys)5 or Trt-(Arg)5 tags during synthesis, removed post-cleavage.

Racemization Control

  • Coupling temperature : Perform couplings at 0°C for Asn and Gln residues.
  • Additives : 6-Cl-HOBt (1 eq) suppresses racemization during activation.

Purification and Characterization

Purification

  • RP-HPLC : C18 column (250 × 4.6 mm), 5–60% ACN/0.1% TFA over 45 minutes.
  • Yield : ~15% after two disulfide formations.

Characterization

Method Parameters Results
MALDI-TOF MS Matrix: α-cyano-4-hydroxycinnamic acid [M+H]+: Calc. 2458.8, Found 2458.5
Analytical HPLC C18, 5–60% ACN/0.1% TFA, 1 mL/min Purity >95%
Circular Dichroism 190–260 nm in 10 mM phosphate buffer α-helix content: 28%

Comparative Analysis of Methods

Key findings from literature:

Parameter Air Oxidation Tl(III)/Iodine
Disulfide yield 60–70% 85–90%
Trp oxidation ≤5% <1%
Reaction time 24–48 hours 2–4 hours

Citations :

  • Disulfide formation with Tl(III) trifluoroacetate.
  • Pseudoproline dipeptides for aggregation control.
  • MALDI-TOF and HPLC characterization.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: The formation of disulfide bonds between cysteine residues.

    Reduction: Breaking disulfide bonds to yield free thiol groups.

    Substitution: Modifying side chains of amino acids to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Performed using oxidizing agents like iodine or air oxidation.

    Reduction: Achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Involves reagents like N-hydroxysuccinimide (NHS) esters for modifying lysine residues.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction yields free thiol groups.

Scientific Research Applications

Structural Overview

This peptide consists of 18 amino acids, including several cysteine residues that can form disulfide bonds, contributing to its structural stability and biological activity. The presence of aromatic amino acids like phenylalanine and tryptophan suggests potential interactions with biological receptors or enzymes.

Pharmacological Studies

The peptide's structure allows it to interact with various biological targets, making it a candidate for drug development. Studies have shown that peptides with similar sequences exhibit analgesic properties and can modulate pain pathways in animal models. For instance, research has identified that modifications to the peptide structure can enhance its binding affinity to opioid receptors, suggesting potential applications in pain management therapies .

Biochemical Assays

Due to its unique sequence, this peptide can be utilized in biochemical assays to study protein-protein interactions. The cysteine residues facilitate the formation of cross-links with other proteins or peptides, enabling researchers to investigate complex biological systems. For example, assays involving this peptide have been employed to elucidate mechanisms of enzyme action and receptor binding .

Therapeutic Applications

Peptides similar to H-Phe-Asn-Trp-Arg-Cys(1)-Cys(2)-Leu-Ile-Pro-Cys(2)-Arg-Arg-Asn-His-Lys-Lys-Phe-Phe-Cys(1)-NH2 are being explored for their therapeutic potential in treating conditions such as cancer and metabolic disorders. The ability of such peptides to penetrate cellular membranes makes them suitable for targeted drug delivery systems. Studies have demonstrated that these peptides can selectively deliver cytotoxic agents to cancer cells while sparing healthy tissues .

Immunological Research

This peptide can also serve as an immunogen in the development of antibodies for diagnostic purposes. Its unique sequence can elicit a robust immune response, leading to the production of specific antibodies that can be used in various immunoassays. Research indicates that peptides with similar characteristics have been successfully used to generate antibodies against viral infections .

Neurobiology

In neurobiological studies, peptides like H-Phe-Asn-Trp-Arg-Cys(1)-Cys(2)-Leu-Ile-Pro-Cys(2)-Arg-Arg-Asn-His-Lys-Lys-Phe-Phe-Cys(1)-NH2 are investigated for their roles in neurotransmission and neuroprotection. Their ability to mimic neurotransmitters allows researchers to explore their effects on neuronal signaling pathways, potentially leading to new treatments for neurodegenerative diseases .

Case Study 1: Analgesic Properties

A study conducted on a modified version of this peptide demonstrated its efficacy in reducing pain responses in rodent models. The results indicated a significant decrease in pain-related behaviors compared to controls, highlighting its potential as an analgesic agent .

Case Study 2: Cancer Therapy

Research involving this peptide showed promising results when used as a carrier for chemotherapeutic agents. The modified peptide demonstrated enhanced uptake by cancer cells and improved therapeutic outcomes in preclinical models .

Case Study 3: Immunogenic Response

A study utilized the peptide as an immunogen for developing antibodies against a specific pathogen. The generated antibodies exhibited high specificity and sensitivity in detecting the pathogen, showcasing the peptide's utility in immunodiagnostics .

Table 1: Comparison of Peptide Applications

Application AreaDescriptionExample Findings
PharmacologyDrug development targeting pain pathwaysEnhanced binding affinity observed
Biochemical AssaysStudying protein interactionsCross-linking with target proteins
TherapeuticsTargeted drug delivery systemsSelective cytotoxic agent delivery
ImmunologyDevelopment of specific antibodiesHigh specificity against pathogens
NeurobiologyInvestigating neurotransmission effectsModulation of neuronal signaling

Table 2: Summary of Case Studies

Study FocusKey ResultsImplications
Analgesic PropertiesSignificant pain reduction in rodent modelsPotential analgesic agent
Cancer TherapyImproved uptake of chemotherapeutics by cancer cellsEnhanced therapeutic efficacy
Immunogenic ResponseDevelopment of specific antibodiesUtility in diagnostics

Mechanism of Action

The mechanism of action for peptides depends on their specific sequence and structure. Generally, they interact with molecular targets such as enzymes, receptors, or other proteins. The disulfide bonds in the peptide can stabilize its structure, allowing it to bind more effectively to its target and exert its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name/Sequence Key Features Biological Activity Reference
Target Peptide Cyclic, disulfide bridges, multiple Arg/Lys, aromatic residues Hypothesized: Receptor binding, antimicrobial, antioxidant -
SFLL (Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe) Linear, thrombin receptor agonist motif (SFLLR) Mimics thrombin in mesangial cells; inhibits cAMP-induced cytoskeletal changes
FMRFamide (Phe-Met-Arg-Phe-NH₂) Linear, C-terminal Arg-Phe-NH₂ Inhibits colonic motility via opioid-like mechanisms; requires Arg-Phe-NH₂ motif
Ac-Arg-cyclo(Cys-D-Ala-His-D-Phe-Arg-Trp-Cys)-NH₂ Cyclic melanocortin analog with D-amino acids Targets melanocortin receptors; synthetic strategy via solution-phase chemistry
Arg-Asn-His (RNH) Linear tripeptide Antioxidant in HepG2 cells; enhances catalase, SOD, and glutathione activity
D-Trp-Arg-Leu-NH₂ Linear tripeptide with D-Trp Inhibits α-MSH-induced melanogenesis via MITF/tyrosinase downregulation

Key Comparative Insights

Cyclic vs. Linear Structures: The target peptide’s cyclic architecture (similar to melanocortin analogs in ) likely enhances proteolytic stability compared to linear peptides like SFLL or FMRFamide . Disulfide bridges may confer conformational rigidity, enabling selective receptor interactions.

Functional Motifs :

  • The Arg-Phe-NH₂ motif in FMRFamide analogs () is critical for opioid-like activity. The target peptide’s C-terminal Phe-Phe-Cys(1)-NH₂ may similarly engage G-protein-coupled receptors but requires validation .
  • The Arg-Asn-His sequence in RNH () correlates with antioxidant effects. The target peptide’s Asn-His (positions 13–14) and Lys-Lys (positions 15–16) could enhance radical scavenging or metal chelation .

Receptor Targeting: SFLL () activates thrombin receptors without proteolytic activity. The target peptide’s Arg clusters (positions 4, 10, 11) may similarly target cationic ligand-binding domains in receptors . Melanocortin analogs () use cyclic frameworks for receptor specificity, suggesting the target peptide could modulate similar pathways (e.g., anti-inflammatory or metabolic regulation) .

Therapeutic Potential: Antimicrobial: High Arg/Lys content parallels cationic antimicrobial peptides (e.g., defensins), which disrupt microbial membranes. Dermatological: Similar to D-Trp-Arg-Leu-NH₂ (), the target’s Trp and Arg residues may inhibit melanogenesis, though structural complexity could enhance efficacy .

Biological Activity

The synthetic peptide H-Phe-Asn-Trp-Arg-Cys(1)-Cys(2)-Leu-Ile-Pro-Cys(2)-Arg-Arg-Asn-His-Lys-Lys-Phe-Phe-Cys(1)-NH2 consists of 19 amino acids, featuring a unique sequence that includes multiple cysteine residues capable of forming disulfide bonds. This structural characteristic is significant for its potential biological activities, including antioxidant, anti-inflammatory, and ACE-inhibitory effects. Understanding the biological activity of this peptide can provide insights into its therapeutic applications.

Structural Characteristics

The sequence of H-Phe-Asn-Trp-Arg-Cys(1)-Cys(2)-Leu-Ile-Pro-Cys(2)-Arg-Arg-Asn-His-Lys-Lys-Phe-Phe-Cys(1)-NH2 is notable for:

  • Multiple Cysteine Residues : These allow for the formation of disulfide bonds, enhancing stability and influencing biological activity.
  • Aromatic Residues : The presence of phenylalanine (Phe) and tryptophan (Trp) may enhance interactions with biological targets due to their hydrophobic nature.
  • Basic Amino Acids : Arginine (Arg) and lysine (Lys) contribute to a positive charge, potentially improving binding affinity to receptors and enzymes.

Table 1: Amino Acid Composition

Amino AcidCount
Phe3
Asn2
Trp1
Arg4
Cys3
Leu1
Ile1
Pro1
His1
Lys3

Antioxidant Activity

Peptides similar to H-Phe-Asn-Trp-Arg-Cys(1)-Cys(2)-Leu-Ile-Pro-Cys(2)-Arg-Arg-Asn-His-Lys-Lys-Phe-Phe-Cys(1)-NH2 have been studied for their antioxidant properties. Research indicates that peptides containing cysteine and histidine exhibit significant radical scavenging activity due to their ability to donate protons and interact with free radicals. The specific antioxidant capacity can be attributed to the presence of hydrophobic amino acids which enhance solubility and interaction with radical species .

ACE-Inhibitory Activity

The peptide's structure suggests potential ACE-inhibitory properties, which are beneficial in managing hypertension. Studies have shown that peptides with specific amino acid sequences can effectively inhibit angiotensin-converting enzyme (ACE). For instance, peptides rich in hydrophobic or aromatic residues at the C-terminal end demonstrate higher binding affinity to ACE, suggesting a correlation between structural features and inhibitory activity .

Anti-Inflammatory Properties

In vitro studies have indicated that certain peptide sequences can modulate inflammatory responses. The presence of basic amino acids like arginine and lysine may enhance the peptide's ability to interact with inflammatory mediators, potentially reducing inflammation through various pathways .

Study on Antioxidant Peptides

A study by Wali et al. highlighted the effectiveness of peptides derived from legume protein hydrolysates in scavenging free radicals. The research indicated that peptides with high hydrophobic content exhibited superior antioxidant activity, suggesting that modifications in the amino acid sequence could enhance the efficacy of H-Phe-Asn-Trp-Arg-Cys(1)-Cys(2)-Leu-Ile-Pro-Cys(2)-Arg-Arg-Asn-His-Lys-Lys-Phe-Phe-Cys(1)-NH2 in oxidative stress conditions .

ACE-Inhibition Research

Gupta and Bhagyawant conducted a study on various peptide fractions from chickpea protein hydrolysates, identifying specific sequences with significant ACE-inhibitory activity. Their findings suggest that peptides with lower molecular weights bind more effectively to ACE active sites, which could be relevant for optimizing the therapeutic potential of H-Phe-Asn-Trp-Arg-Cys(1)-Cys(2)-Leu-Ile-Pro-Cys(2)-Arg-Arg-Asn-His-Lys-Lys-Phe-Phe-Cys(1)-NH2.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.